![molecular formula C15H14O2 B6308503 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene CAS No. 22794-76-9](/img/structure/B6308503.png)
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene (DHTP) is a cyclic hydrocarbon molecule that is of interest to scientists and researchers due to its unique structure and potential applications. DHTP is a member of the dioxatetracyclo family, a family of cyclic hydrocarbons with a number of interesting properties. Finally, a number of potential future directions for research into DHTP will be discussed.
Wissenschaftliche Forschungsanwendungen
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene has a number of potential applications in scientific research. One of the most promising applications is in the field of organic synthesis. This compound has been used as a starting material for the synthesis of a number of complex molecules, such as polycyclic aromatic hydrocarbons and polycyclic aromatic compounds. Additionally, this compound has been used as a catalyst in the synthesis of a number of different organic compounds, such as polymers and polysaccharides.
Wirkmechanismus
The mechanism of action of 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene is not fully understood. However, it is believed that the cyclic structure of this compound allows it to form strong hydrogen bonds with other molecules, which can then be used to facilitate the formation of other molecules. Additionally, the cyclic structure of this compound is believed to be important in its ability to catalyze certain reactions, as the cyclic structure allows for the formation of a number of different reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a number of potential therapeutic applications. For instance, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to have potential anti-cancer effects in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize and is commercially available. Secondly, it is relatively stable and does not degrade quickly. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are also a number of limitations to the use of this compound in laboratory experiments. Firstly, it is relatively expensive. Secondly, its mechanism of action is not fully understood, making it difficult to predict the outcome of experiments. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research into 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene. Firstly, further research into the mechanism of action of this compound could lead to a better understanding of its therapeutic applications. Secondly, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications.
Synthesemethoden
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene can be synthesized in a number of different ways. One of the most common methods of synthesis is the Friedel-Crafts alkylation of cyclohexadiene. This method involves the reaction of cyclohexadiene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of this compound and other related compounds.
Eigenschaften
IUPAC Name |
12,17-dioxatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-5-11-10(4-1)8-9-13-15(11)12-6-3-7-14(16-12)17-13/h1-2,4-5,8-9,12,14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIHQCQDPLHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC4=CC=CC=C43)OC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

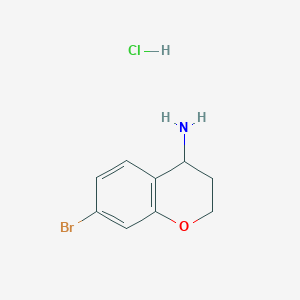
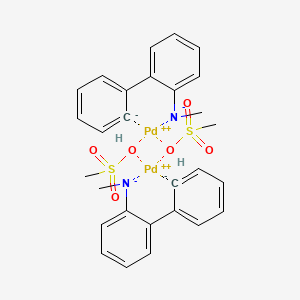

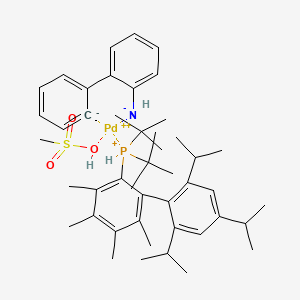
![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)
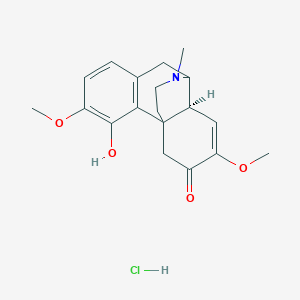


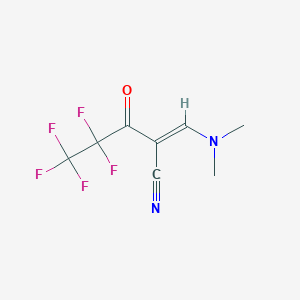
![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)